
4-Isopropylphenol
Übersicht
Beschreibung
4-Isopropylphenol is an organic compound that serves as a model for studying the oxidation of organic compounds with air oxygen in aqueous media. It contains a hydrogen atom at the tertiary carbon atom in the α-position with a benzene ring and a hydroxyl group, which facilitates the mass-spectrometric detection of its oxidation products in negative ions mode .
Synthesis Analysis
The synthesis of compounds related to 4-isopropylphenol involves multicomponent reactions, as demonstrated in the synthesis of a 4H-pyran molecule using 2-(4-isobutylphenyl)propanal, malononitrile, isobutyl acetoacetate, and BF3:OEt2 as a catalyst . Another synthesis approach involves the reaction of 4,4′-isopropylidendiphenol with 4-nitrophthalonitrile to obtain bis-metallophthalocyanines .
Molecular Structure Analysis
The molecular structure of 4-isopropylphenol and its derivatives has been extensively studied using various techniques. X-ray diffraction studies have provided insights into the crystal structure of 4-isopropylphenol at different temperatures, revealing the thermal expansion coefficients and characterizing the torsional motion of the isopropyl group . Computational methods such as DFT-B3LYP have been used to investigate the vibrational spectrum and HOMO-LUMO of related compounds, showing good agreement with experimental values .
Chemical Reactions Analysis
4-Isopropylphenol undergoes oxidation in aqueous solutions, forming dimeric and oligomeric products. The major product is formed via nucleophilic addition of the starting 4-isopropylphenol at the intermediate product of its oxidation, quinone methide . The electrochemical oxidation of 4-isopropylphenol can be tuned by changing the electrode potential, with the highest conversion observed at potentials between 1.5-3.0 V .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-isopropylphenol and its derivatives have been characterized through various spectroscopic methods. The atomic charge distribution in the 4-isopropylphenol molecule has been derived from atomic polar tensors, indicating an intermediate structure between the aromatic ring and the quinoid one . The electrochemical properties of related bis-metallophthalocyanines have been examined, showing interactions between the phthalocyanine rings . Additionally, the influence of mineral and organic matrices on the sonochemical degradation of 4-isopropylphenol has been evaluated, with bicarbonate ions enhancing the degradation rate .
Wissenschaftliche Forschungsanwendungen
Oxidation of Flavonoids
- Scientific Field: Chemistry of Natural Compounds
- Application Summary: 4-Isopropylphenol is used as a model compound to study the oxidation of flavonoids in aqueous solutions . This research is important because flavonoids are known for their high antioxidant activity, and their oxidation often results in the formation of complex oligomers .
- Methods and Procedures: The oxidation of 4-Isopropylphenol is carried out in aqueous solutions at pH pKa, under atmospheric oxygen . The compound forms a quinone methide, which is a key intermediate in the oxidation of flavonoids .
- Results and Outcomes: The study found that the predominant component in the product mixture from the oxidation of 4-Isopropylphenol under mild conditions was a compound that corresponded to a dimer with a molecular mass of 270 Da .
Production of Bisphenol A (BPA)
- Scientific Field: Industrial Chemistry
- Application Summary: 4-Isopropylphenol is used in the production of the commodity chemical bisphenol A (BPA) . BPA is a key monomer in the production of polycarbonate plastics and epoxy resins, which have a wide range of applications.
- Methods and Procedures: The compound is produced by the alkylation of phenol with propylene .
- Results and Outcomes: The production of BPA from 4-Isopropylphenol is a well-established industrial process .
Flavor & Fragrance Agent in Cosmetics
- Scientific Field: Cosmetics
- Application Summary: 4-Isopropylphenol is used as a flavor and fragrance agent in cosmetics . It contributes to the overall sensory experience of the cosmetic product.
- Methods and Procedures: The specific methods and procedures for incorporating 4-Isopropylphenol into cosmetic formulations are proprietary to each cosmetic manufacturer .
- Results and Outcomes: The use of 4-Isopropylphenol enhances the sensory attributes of the cosmetic product .
Sonochemical Degradation Studies
- Scientific Field: Environmental Chemistry
- Application Summary: 4-Isopropylphenol is used in studies investigating the sonochemical degradation of organic compounds . This research is important for understanding the breakdown of pollutants in the environment.
- Methods and Procedures: The sonochemical degradation of 4-Isopropylphenol is studied under various conditions, such as different pH levels and temperatures .
- Results and Outcomes: The results of these studies can provide valuable information about the environmental fate of 4-Isopropylphenol and similar compounds .
Synthesis of Vinyl Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 4-Isopropylphenol is used in the synthesis of vinyl compounds . Vinyl compounds have a wide range of applications in the chemical industry, including the production of polymers and resins.
- Methods and Procedures: The specific methods for synthesizing vinyl compounds from 4-Isopropylphenol can vary, but typically involve reactions with other organic compounds .
- Results and Outcomes: The synthesis of vinyl compounds from 4-Isopropylphenol is a key step in the production of many important industrial chemicals .
Intermediate in the Production of Bisphenol A (BPA)
- Scientific Field: Industrial Chemistry
- Application Summary: 4-Isopropylphenol is an intermediate in the production of the commodity chemical bisphenol A (BPA) . BPA is a key monomer in the production of polycarbonate plastics and epoxy resins, which have a wide range of applications.
- Methods and Procedures: The compound is produced by the alkylation of phenol with propylene .
- Results and Outcomes: The production of BPA from 4-Isopropylphenol is a well-established industrial process .
Synthesis of Vinyl Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 4-Isopropylphenol is used in the synthesis of vinyl compounds . Vinyl compounds have a wide range of applications in the chemical industry, including the production of polymers and resins.
- Methods and Procedures: The specific methods for synthesizing vinyl compounds from 4-Isopropylphenol can vary, but typically involve reactions with other organic compounds .
- Results and Outcomes: The synthesis of vinyl compounds from 4-Isopropylphenol is a key step in the production of many important industrial chemicals .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQWHNMBPIWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61260-32-0 (hydrochloride salt) | |
| Record name | 4-Isopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5042299 | |
| Record name | 4-Isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 4-Isopropylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
222.00 to 223.00 °C. @ 760.00 mm Hg | |
| Record name | p-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Isopropylphenol | |
CAS RN |
99-89-8 | |
| Record name | 4-Isopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F59JOO816 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62.3 °C | |
| Record name | p-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


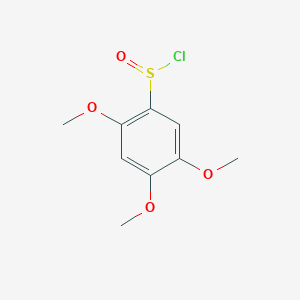


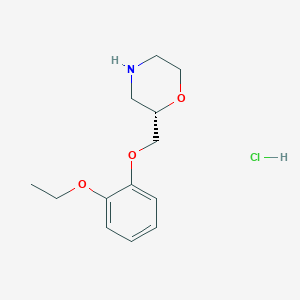
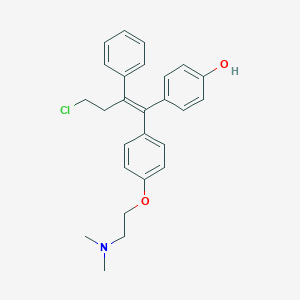



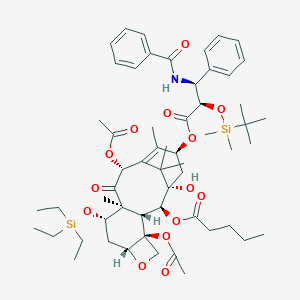
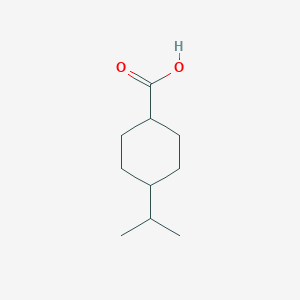
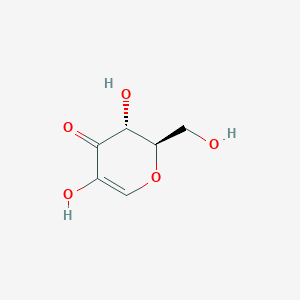
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)